N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, an oxolan ring, and a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE typically involves multiple steps. One common method includes the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule. Common reagents include halides and alkoxides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxolan ring and trimethylphenoxy group contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE
- **4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H34N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H34N2O3/c1-18-13-19(2)25(20(3)14-18)30-17-24(28)27(16-23-7-6-12-29-23)15-21-8-10-22(11-9-21)26(4)5/h8-11,13-14,23H,6-7,12,15-17H2,1-5H3 |
InChI Key |
XIRDBPGMEFCAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C)C |
Origin of Product |
United States |
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